molecular formula C14H19ClN4O2 B2586297 N-[(5-Chloropyrazin-2-yl)methyl]-2-cyclopropyl-6-methylmorpholine-4-carboxamide CAS No. 2193806-73-2

N-[(5-Chloropyrazin-2-yl)methyl]-2-cyclopropyl-6-methylmorpholine-4-carboxamide

Cat. No.: B2586297
CAS No.: 2193806-73-2
M. Wt: 310.78
InChI Key: AOYSFAXBDZLUOH-UHFFFAOYSA-N
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Description

N-[(5-Chloropyrazin-2-yl)methyl]-2-cyclopropyl-6-methylmorpholine-4-carboxamide is a complex organic compound that features a pyrazine ring substituted with a chloromethyl group, a cyclopropyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Chloropyrazin-2-yl)methyl]-2-cyclopropyl-6-methylmorpholine-4-carboxamide typically involves multiple steps, starting with the functionalization of the pyrazine ring. One common method involves the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the chloromethyl group . The cyclopropyl and morpholine groups are then introduced through subsequent reactions, often involving nucleophilic substitution and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-[(5-Chloropyrazin-2-yl)methyl]-2-cyclopropyl-6-methylmorpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[(5-Chloropyrazin-2-yl)methyl]-2-cyclopropyl-6-methylmorpholine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-Chloropyrazin-2-yl)methyl]-2-cyclopropyl-6-methylmorpholine-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-Chloropyrazin-2-yl)methyl]-2-cyclopropyl-6-methylmorpholine-4-carboxamide is unique due to its combination of a pyrazine ring with a morpholine and cyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[(5-chloropyrazin-2-yl)methyl]-2-cyclopropyl-6-methylmorpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN4O2/c1-9-7-19(8-12(21-9)10-2-3-10)14(20)18-5-11-4-17-13(15)6-16-11/h4,6,9-10,12H,2-3,5,7-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYSFAXBDZLUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C2CC2)C(=O)NCC3=CN=C(C=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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